molecular formula C12H12N2O3 B077524 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 13250-96-9

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B077524
CAS No.: 13250-96-9
M. Wt: 232.23 g/mol
InChI Key: KPXWNJGVBKCXKB-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications :

    Chemistry: Used as a reagent in the synthesis of flavoquinolones, which are studied for their antibacterial properties.

    Biology: Investigated for its potential role in inhibiting bacterial growth and as a precursor for other biologically active compounds.

    Medicine: Explored for its potential use in developing new antibacterial drugs.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the following steps :

    Starting Materials: 2-methylpyridine and diethyl methylmalonate.

    Amination: 2-methylpyridine is aminated using sodium amide to produce 5-amino-2-methylpyridine.

    Condensation: The aminated product is then condensed with triethyl orthoformate and diethyl malonate to form [5-methyl-2-pyridylamino]methylene diethyl malonate.

    Cyclization: The condensation product undergoes cyclization under heating to yield this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as :

  • Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Ethyl 2-hydroxy-4-methylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
  • Ethyl 2,4-dimethylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate

Uniqueness: this compound is unique due to its specific hydroxyl and carboxylate functional groups, which contribute to its distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of flavoquinolones further highlights its importance in medicinal chemistry.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWNJGVBKCXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927708
Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-96-9, 35482-56-5
Record name 2-Methyl-5-hydroxy-6-ethoxycarbonyl-1,8-naphthyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of diphenyl ether was heated to 250° C. and the product of Example 7a (2.50 g, 9.0 mmol) was added in several small portions over a period of about 5 min then heated at 250° C. for 30 min. After cooling to room temperature diluted with hexane. The resulting solid was filtered and was dried under vacuum giving the title compound as a tan solid (1.47 g, 71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

Add 2-[(6-methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester (14.8 g) to the refluxing phenyl ether (100 ml) over a period of 5 min under nitrogen. After the addition is complete, keep the reaction under reflux for 3 h. Cool it to room temperature, and then pour the reaction mixture into 1:1 hexane/ethyl acetate (2000 ml). Collect the brown precipitate by filtration to obtain 7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester (8.35 g, 72% for two steps). MS (ES+): 233 (M+H); (ES−): 231 (M−H).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

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